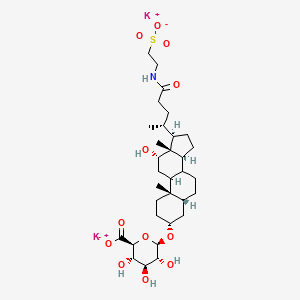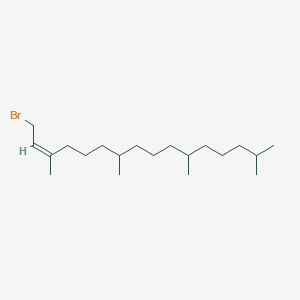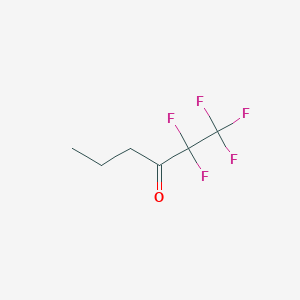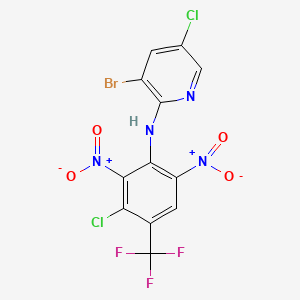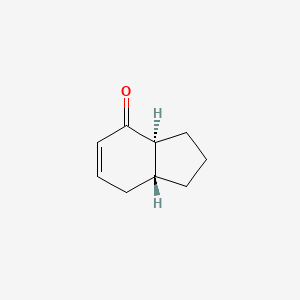
trans-1,2,3,3a,7,7a-Hexahydro-4H-inden-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-1,2,3,3a,7,7a-Hexahydro-4H-inden-4-one: is a chemical compound with the molecular formula C9H12O and a molecular weight of 136.19 g/mol . It is a building block used in the preparation of cyclobutyl derivatives.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2,3,3a,7,7a-Hexahydro-4H-inden-4-one involves the hydrogenation of indanone derivatives under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions:
Oxidation: trans-1,2,3,3a,7,7a-Hexahydro-4H-inden-4-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: trans-1,2,3,3a,7,7a-Hexahydro-4H-inden-4-one is used as a building block in organic synthesis, particularly in the preparation of cyclobutyl derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of trans-1,2,3,3a,7,7a-Hexahydro-4H-inden-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various bioactive molecules, influencing biological processes through its derivatives. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed.
類似化合物との比較
- 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-
- trans-(2,3,3a,7a-Tetrahydro-1H-indene-4-carbaldehyde
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-
Uniqueness: trans-1,2,3,3a,7,7a-Hexahydro-4H-inden-4-one is unique due to its specific structure and reactivity, making it a valuable building block in organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from similar compounds.
特性
分子式 |
C9H12O |
|---|---|
分子量 |
136.19 g/mol |
IUPAC名 |
(3aS,7aR)-1,2,3,3a,7,7a-hexahydroinden-4-one |
InChI |
InChI=1S/C9H12O/c10-9-6-2-4-7-3-1-5-8(7)9/h2,6-8H,1,3-5H2/t7-,8+/m1/s1 |
InChIキー |
OKCHLOVXYNLZAW-SFYZADRCSA-N |
異性体SMILES |
C1C[C@@H]2CC=CC(=O)[C@H]2C1 |
正規SMILES |
C1CC2CC=CC(=O)C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



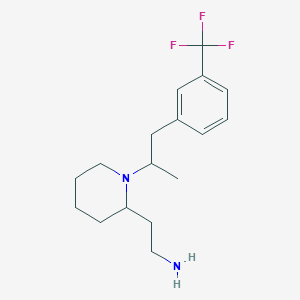
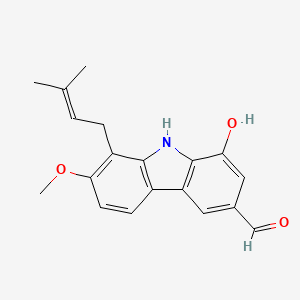
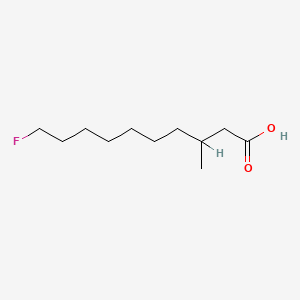
![[(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate](/img/structure/B13416766.png)
![4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate](/img/structure/B13416779.png)
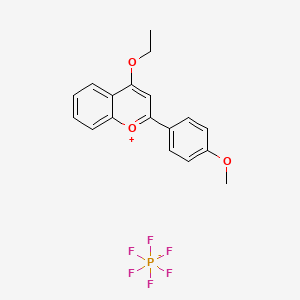
![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethyl]cyclopentyl]hept-5-enoate](/img/structure/B13416799.png)
